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Compound of Interest

1-Tetradecyl-sn-glycero-3-
Compound Name: )
phosphocholine

Cat. No.: B1255613

Introduction

While specific comprehensive data for 1-Tetradecyl-sn-glycero-3-phosphocholine, an ether-
linked lysophosphatidylcholine analog, is limited in publicly available scientific literature, this
guide will focus on the closely related and extensively studied alkylphosphocholine, Miltefosine
(hexadecylphosphocholine). Miltefosine serves as a paradigmatic compound for this class of
molecules, with a wealth of research into its mechanisms of action, clinical efficacy, and
experimental applications. This document is intended for researchers, scientists, and drug
development professionals, providing detailed technical information, experimental protocols,
and visual representations of its biological pathways.

The CAS number for the closely related acyl-containing compound, 1-tetradecanoyl-sn-glycero-
3-phosphocholine, is 20559-16-4. However, a specific CAS number for the ether-linked 1-
tetradecyl-sn-glycero-3-phosphocholine is not readily available in the referenced literature.

Core Compound: Miltefosine

Miltefosine is a broad-spectrum antimicrobial and antineoplastic agent, notable as the first
orally administered drug for the treatment of leishmaniasis.[1][2][3] Its amphiphilic nature allows
it to interact with cell membranes, leading to a cascade of downstream effects that disrupt
cellular signaling and integrity.

Quantitative Data Summary
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The following tables summarize key quantitative data regarding the efficacy and activity of

Miltefosine from various studies.

Table 1: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment

Indication Species Dosage Cure Rate Reference
Visceral )
] o L. donovani 2.5 mg/kg/day for
Leishmaniasis ) 94% - 97% [1][2]
(India) 28 days
(VL)
o L. donovani 2.5 mg/kg/day for
VL (Pediatric) ) 83% - 94% [2]
(India) 28 days
Cutaneous ]
_ o L. panamensis 2.5 mg/kg/day for  91% (per-
Leishmaniasis ) [4]
(Colombia) 28 days protocol)
(CL)
L. braziliensis &
) 2.5 mg/kg/day for
CL L. mexicana ~50% [4]
28 days
(Guatemala)
CL (Antimoniate- ] ~2.5 mg/kg/day 68% (per-
) L. tropica [5]
resistant) for 28 days protocol)
Post-Kala-Azar )
L. donovani 150 mg/day for
Dermal ) 96% [2]
] o (India) 60 days
Leishmaniasis
Table 2: In Vitro and In Vivo Activity of Miltefosine
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Concentration/

Target/Model Metric Effect Reference
Dose
MCF7 (breast Inhibition of cell
, IC50 34.6 +11.7 uM o [6]
cancer cell line) viability
Hela-WT
) Inhibition of cell
(cervical cancer IC50 6.8 £0.9 uM o [6]
) viability
cell line)
L. donovani Inhibition of
) IC50 13.6 £ 2.0 yM o [7]
promastigotes viability
L. tropica 0.3548 £ 0.17 Inhibition of
, IC50 o [8]
promastigotes pg/ml (free MFS)  viability
L. tropica axenic 0.5320+£0.21 Inhibition of
: IC50 . [8]
amastigotes pa/ml (free MFS)  viability
L6E9 rat skeletal  Akt/PKB o
) 40 uM 75% inhibition [6]
muscle cells phosphorylation
L6E9 rat skeletal  Akt/PKB o
] 60 uM 98% inhibition [6]
muscle cells phosphorylation
Mouse tumor - ~50% decrease
Tumor volume Not specified [6]
model by day 14

Key Signhaling Pathways and Mechanisms of Action

Miltefosine exerts its therapeutic effects through multiple mechanisms, primarily by disrupting
membrane integrity and interfering with crucial signaling pathways.

Inhibition of the PI3K/Akt Sighaling Pathway

A key mechanism of action for Miltefosine, particularly in its anti-cancer and anti-HIV activities,
is the inhibition of the PI3K/Akt pathway.[6][9] This pathway is critical for cell survival and
proliferation. By inhibiting this pathway, Miltefosine can induce apoptosis (programmed cell
death) in cancer cells and HIV-infected macrophages.[4][9]
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Miltefosine-mediated inhibition of the PI3K/Akt signaling pathway.

Disruption of Intracellular Ca2+ Homeostasis in

Leishmania

In protozoan parasites like Leishmania, a primary mechanism of Miltefosine's action is the

disruption of intracellular calcium (Ca2+) homeostasis.[10] This is achieved through effects on

multiple organelles and channels involved in Ca2+ regulation, including the parasite's

mitochondria and acidocalcisomes.[10][11] Miltefosine can activate a parasite-specific plasma

membrane Ca2+ channel, leading to a massive influx of Ca2+ and subsequent cell death.[12]

[13]
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Disruption of Ca2+ homeostasis in Leishmania by Miltefosine.

Inhibition of Cytochrome ¢ Oxidase

Miltefosine has been shown to inhibit cytochrome ¢ oxidase, a key enzyme in the mitochondrial
respiratory chain of Leishmania. This inhibition leads to a decrease in oxygen consumption and
a drop in intracellular ATP levels, ultimately contributing to parasite death.[14][15]

Experimental Protocols

This section provides an overview of methodologies used to study the effects of Miltefosine.

Protocol 1: In Vitro Anti-leishmanial Activity Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Miltefosine against

Leishmania promastigotes and amastigotes.

Methodology:

Parasite Culture:Leishmania promastigotes are cultured in appropriate media (e.g., RPMI
1640) at 24-26°C. Axenic amastigotes are also cultured under specific conditions.

Drug Preparation: Serial dilutions of Miltefosine are prepared in the culture medium.

Incubation: A defined number of parasites (e.g., 3 x 1074) are incubated in 96- or 384-well
plates with the various concentrations of Miltefosine for 48-72 hours.

Viability Assessment: Parasite viability is assessed using methods such as:
o Hemocytometer Counting: Direct counting of motile promastigotes.

o XTT or MTT Assay: A colorimetric assay that measures metabolic activity. A reduction in
color indicates decreased viability.[7]

Data Analysis: The percentage of viability is plotted against the drug concentration, and the
IC50 value is calculated using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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